Vinyltriphenylphosphonium bromide
Overview
Description
Vinyltriphenylphosphonium bromide is a chemical compound that has found various applications in the field of organic chemistry, particularly in the synthesis of nitrogen heterocycles, such as substituted pyrroles, through condensation reactions. It is involved in a two-step process that includes an initial reversible addition to form an unstabilized Wittig reagent, followed by an intramolecular Wittig reaction. This compound has been instrumental in expanding methodologies for synthesizing heterocyclic systems beyond pyrroles, demonstrating its versatility in organic synthesis (Cooney, Beaver, & McEwen, 1985).
Synthesis Analysis
Vinyltriphenylphosphonium bromide, also known as Schweizer's salt, is synthesized through the reaction of phenyllithium with vinyltriphenylphosphonium bromide. This reaction yields various products, including phosphinemethylenes, albeit in varying yields depending on the reagents used. The methodology for synthesizing this compound includes the in situ generation of the vinylphosphonium salt, which is crucial for the subsequent reactions it undergoes (Seyferth & Fogel, 1966).
Molecular Structure Analysis
The molecular structure of vinyltriphenylphosphonium bromide derivatives has been studied extensively. For example, the reaction of triphenylphosphine hydrobromide with phenylpropiolic acid leads to the formation of isomeric vinylphosphonium salts, which can be converted into 2-ethoxycarbonyl derivatives through zwitterionic intermediates. This structural analysis sheds light on the reactivity and potential applications of these compounds in organic synthesis (Schweizer & Wehman, 1970).
Chemical Reactions and Properties
The reactivity of vinyltriphenylphosphonium bromide with alkyl, alkenyl, and aryl cuprates has been explored, demonstrating its utility in the synthesis of phosphoranes. This reaction showcases the compound's role in Wittig condensation reactions, which are pivotal in organic synthesis for creating carbon-carbon double bonds. The addition of hexamethylphosphoramide significantly influences the Z:E ratio of the Wittig condensation products, highlighting the compound's versatility in chemical reactions (Just & O'Connor, 1985).
Physical Properties Analysis
The synthesis of tetra(vinyl)phosphonium salts, including vinyltriphenylphosphonium derivatives, involves a high-yield process that includes hydrophosphination, quaternarization, acetylation, and careful elimination of acetic acid. The physical properties, including the crystal structure of these salts, have been characterized, revealing low-symmetry conformations in the ground state, which is significant for understanding the behavior and reactivity of these compounds (Monkowius, Nogai, & Schmidbaur, 2004).
Chemical Properties Analysis
The chemical modification of polymers with triphenylphosphine to produce poly(vinylbenzyltriphenylphosphonium perbromide) illustrates the broad range of chemical properties associated with vinyltriphenylphosphonium bromide derivatives. These modified polymers have been used as efficient catalysts for bromination reactions, showcasing the compound's utility in enhancing reactivity and selectivity in organic transformations (Akelah, Hassanein, & Abdel-galil, 1984).
Scientific Research Applications
Synthesis of Phosphoranes : George Just and Brian O'Connor (1985) found that alkyl, alkenyl, and aryl cuprates can be added to vinyltriphenylphosphonium bromide to produce phosphoranes. These phosphoranes can be used to synthesize compounds with benzaldehyde and hexanal (Just & O'Connor, 1985).
Synthesis of Substituted Pyrroles : J. Cooney, B. Beaver, and W. E. Mcewen (1985) demonstrated that the condensation of conjugate bases of open-chain Reissert compound analogs with vinyltriphenylphosphonium bromide provides a convenient route to substituted pyrroles, which could have potential applications in other heterocyclic systems (Cooney, Beaver, & Mcewen, 1985).
Synthesis of 4-Carboxymethylcoumarins : I. Yavari, R. Hekmatshoar, and A. Zonouzi (1998) presented a new and efficient route to 4-carboxymethylcoumarins using vinyltriphenylphosphonium salt. This approach leads to high yields and a new synthetic pathway for phenolate conjugate bases (Yavari, Hekmatshoar, & Zonouzi, 1998).
Carbonylation Reactions in Phosphate Salt Ionic Liquids : J. McNulty, J. Nair, and A. Robertson (2007) found that phosphate salt ionic liquids effectively catalyze carbonylation reactions of aryl and vinyl halides. The bromide ionic liquid was found to be the most efficient media, enabling solvent-free product isolation and recycling (McNulty, Nair, & Robertson, 2007).
Synthesis of 1,4-Benzoxazine and Coumarin Derivatives : I. Yavari, M. Adib, and L. Hojabri (2002) used vinyltriphenylphosphonium salts as a catalyst for Michael addition with aminophenol or aminohydroxypyridine conjugates. This method enables the synthesis of 1,4-benzoxazine and coumarin derivatives (Yavari, Adib, & Hojabri, 2002).
Formation of Phosphinemethylenes : D. Seyferth and J. Fogel (1966) reported that phenyllithium can effectively form phosphinemethylenes from vinyl triphenylphosnium bromide, with methyl- or ethyllithium yielding lower yields (Seyferth & Fogel, 1966).
properties
IUPAC Name |
ethenyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYVWUMBAJVGH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964684 | |
Record name | Ethenyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyltriphenylphosphonium bromide | |
CAS RN |
5044-52-0 | |
Record name | Phosphonium, ethenyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5044-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylvinylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyltriphenylphosphonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethenyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylvinylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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